1-Ethynyl-6-methylcyclohex-2-en-1-ol
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Overview
Description
1-Ethynyl-6-methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C9H12O. This compound features a cyclohexene ring substituted with an ethynyl group and a hydroxyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
The synthesis of 1-Ethynyl-6-methylcyclohex-2-en-1-ol can be achieved through several routes. One common method involves the dehydrohalogenation of ω-halogenodienes, such as 1-(2-chlorovinyl)-2-methylcyclohexene, using a strong base . This reaction typically requires anhydrous conditions and elevated temperatures to ensure the elimination of hydrogen halide and formation of the ethynyl group.
Industrial production methods may involve the catalytic hydrogenation of precursor compounds followed by selective oxidation to introduce the hydroxyl group. These processes are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Ethynyl-6-methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).
These reactions yield various products, including cyclohexanones, cyclohexenes, and substituted cyclohexanols, depending on the reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-6-methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-6-methylcyclohex-2-en-1-ol involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, alter metabolic pathways, and influence the biological activity of the compound.
Comparison with Similar Compounds
1-Ethynyl-6-methylcyclohex-2-en-1-ol can be compared with similar compounds such as:
1-Ethyl-6-methylcyclohexene: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Methylcyclohex-2-en-1-ol: This compound has a similar structure but lacks the ethynyl group, affecting its reactivity and applications.
The presence of both the ethynyl and hydroxyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H12O |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-ethynyl-6-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C9H12O/c1-3-9(10)7-5-4-6-8(9)2/h1,5,7-8,10H,4,6H2,2H3 |
InChI Key |
ZWIWREOGENECMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=CC1(C#C)O |
Origin of Product |
United States |
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